5-(4-Methoxyphenyl)oxazol-2-amine
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Overview
Description
5-(4-Methoxyphenyl)oxazol-2-amine: is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound features a methoxyphenyl group attached to the oxazole ring, which imparts unique chemical and biological properties. Oxazole derivatives have gained significant attention due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxyphenyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzaldehyde with an amino acid derivative, followed by cyclodehydration. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of 5-(4-Hydroxyphenyl)oxazol-2-amine.
Reduction: The oxazole ring can be reduced under specific conditions to form dihydrooxazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 5-(4-Hydroxyphenyl)oxazol-2-amine.
Reduction: Dihydrooxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(4-Methoxyphenyl)oxazol-2-amine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer activities. It serves as a lead compound for the development of new therapeutic agents .
Medicine: The compound’s anti-inflammatory properties make it a candidate for drug development. Researchers are investigating its potential to inhibit specific enzymes and pathways involved in inflammation .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)oxazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase, which plays a role in the inflammatory response. Additionally, it may interact with DNA and proteins, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 5-(4-Hydroxyphenyl)oxazol-2-amine
Comparison: While all these compounds share the 4-methoxyphenyl group, their core structures differ, leading to variations in their chemical and biological properties. For instance, 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole have different heterocyclic rings, which can affect their binding affinity to enzymes and receptors. 5-(4-Hydroxyphenyl)oxazol-2-amine, on the other hand, has a hydroxyl group instead of a methoxy group, which can influence its reactivity and solubility .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1,3-oxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-13-8-4-2-7(3-5-8)9-6-12-10(11)14-9/h2-6H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHNQBUVJHKDOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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